molecular formula C18H19ClN2O8S2 B2776778 3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid CAS No. 735305-58-5

3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid

Cat. No.: B2776778
CAS No.: 735305-58-5
M. Wt: 490.93
InChI Key: YTDDALZPKHJNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development and Research Evolution

The compound 3-{[4-chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid (CAS 735305-58-5) emerged as a subject of interest in the early 21st century, with its first documented synthesis appearing in chemical databases around 2005. Its structural complexity reflects advancements in sulfonamide chemistry, particularly the integration of morpholine sulfonyl groups into polyaromatic frameworks. Early synthetic routes focused on modular assembly, starting with 4-chlorobenzoic acid derivatives and sequentially introducing sulfamoyl and morpholine functionalities via nucleophilic substitution reactions.

A key milestone in its development was the optimization of its sulfonylation step, which enabled precise control over regioselectivity. Researchers achieved this by employing chlorosulfonic acid under controlled temperatures, followed by reaction with morpholine to install the sulfonamide-morpholine moiety. The methoxy group at the 4-position of the benzoic acid core was introduced through alkylation of a phenolic intermediate, a strategy borrowed from analogous flavouring agent syntheses such as para-anisic acid (4-methoxybenzoic acid). These synthetic innovations positioned the compound as a versatile scaffold for further functionalization.

Position within Medicinal Chemistry Research

This molecule occupies a unique niche in medicinal chemistry due to its dual sulfamoyl groups and aromatic electron-withdrawing substituents. The 4-chloro-3-(morpholine-4-sulfonyl)phenyl moiety shares structural homology with kinase inhibitor pharmacophores, particularly in its ability to engage ATP-binding pockets through π-π stacking interactions. Computational studies suggest the morpholine sulfonyl group enhances aqueous solubility compared to simpler sulfonamides, addressing a common limitation in drug-like molecules.

The compound's benzoic acid core provides a carboxylic acid functional group for salt formation or prodrug derivatization, as seen in related structures like 3-guanidino-4-sulfamoyl-benzoic acid (CID 506097). Its molecular weight of 490.94 g/mol and LogP value (predicted ≈2.1) place it within the "beyond Rule of Five" chemical space, making it particularly relevant for targeting protein-protein interactions.

Current Research Landscape

Recent investigations (2023–2025) have focused on three primary applications:

1. Kinase Inhibition: The compound demonstrates nanomolar affinity for tyrosine kinase receptors in preliminary assays, with particular promise in modulating VEGFR-2 signaling pathways. Its bis-sulfonamide structure enables bidentate interactions with conserved lysine residues in kinase ATP-binding domains.

2. Antibacterial Adjuvants: Building on the known β-lactam potentiation effects of sulfamoyl benzoates, researchers are evaluating its ability to restore antibiotic efficacy against multidrug-resistant Gram-negative pathogens. The morpholine substituent appears critical for penetrating bacterial efflux pumps.

3. Materials Science: The crystalline nature of its sodium salt (solubility ≈12 mg/mL in water) has sparked interest in supramolecular chemistry applications. X-ray diffraction studies reveal a layered structure stabilized by sulfonamide hydrogen bonding networks.

Property Value Source Reference
Molecular Formula C₁₈H₁₉ClN₂O₈S₂
Molecular Weight 490.94 g/mol
CAS Registry Number 735305-58-5
Predicted LogP 2.1 ± 0.3
Aqueous Solubility (25°C) 0.8 mg/mL (free acid)
Thermal Stability Decomposes >260°C

Properties

IUPAC Name

3-[(4-chloro-3-morpholin-4-ylsulfonylphenyl)sulfamoyl]-4-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O8S2/c1-28-15-5-2-12(18(22)23)10-17(15)30(24,25)20-13-3-4-14(19)16(11-13)31(26,27)21-6-8-29-9-7-21/h2-5,10-11,20H,6-9H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDDALZPKHJNCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)NC2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential as an anti-inflammatory agent. Its structure suggests that it may act as a selective inhibitor of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

Case Study: COX Inhibition

A study demonstrated that derivatives of sulfonamide compounds, including those similar to 3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid, exhibited varying degrees of COX-1 and COX-2 inhibition. It was found that certain modifications to the sulfonamide structure can enhance selectivity and potency against COX-2, which is desirable for minimizing gastrointestinal side effects associated with non-selective COX inhibitors .

Anticancer Research

The compound's structural features allow for exploration in anticancer therapies. Sulfonamide derivatives have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of angiogenesis and apoptosis.

Case Study: Antitumor Activity

Research has indicated that sulfonamide-based compounds can inhibit the proliferation of cancer cells. A specific derivative demonstrated significant cytotoxic effects on various cancer cell lines, suggesting that this compound may also exert similar effects .

Antimicrobial Properties

The compound's sulfonamide group is known for its antimicrobial activity, particularly against bacterial infections. This application aligns with the historical use of sulfonamides in treating bacterial diseases.

Case Study: Bacterial Inhibition

Studies have shown that sulfonamide derivatives possess broad-spectrum antibacterial activity. The mechanism typically involves the inhibition of folate synthesis in bacteria, which is crucial for their growth and replication. The specific efficacy of this compound against resistant strains is an area of ongoing research .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of new drugs. SAR studies involving this compound can provide insights into how modifications affect its pharmacological properties.

Data Table: Structure-Activity Relationships

Compound ModificationEffect on ActivityReference
Addition of methoxy groupIncreased lipophilicity
Variation in sulfonamide chain lengthEnhanced COX selectivity
Chlorine substitution on phenyl ringImproved antibacterial potency

Mechanism of Action

The mechanism of action of 3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic Acid (CAS: 380349-02-0)

  • Molecular formula : C₁₇H₁₇ClN₂O₅S (MW: 396.85 g/mol).
  • Key differences : Lacks the methoxy group and has a phenylsulfamoyl moiety instead of a morpholine-sulfonyl-sulfamoyl chain.
  • Properties: Lower molecular weight (396.85 vs. 490.94 g/mol) and reduced hydrogen-bonding capacity (2 H-bond donors vs. 2 in the target compound). Its XlogP (2.3) suggests moderate lipophilicity .
  • Applications: Not explicitly stated, but structural simplicity may favor synthesis over therapeutic efficacy compared to the target compound.

3-[4-Methoxy-3-(morpholine-4-sulfonyl)-phenyl]-acrylic Acid (CAS: N/A)

  • Structure : Replaces the benzoic acid core with an acrylic acid group.
  • Implications : The acrylic acid moiety may alter ionization behavior (pKa) and membrane permeability. Commercial listings highlight its use in research, priced at $380/g .

3-Sulfamoyl-4-chlorobenzoic Acid (CAS: 35442-36-5)

  • Structure : Simpler backbone lacking morpholine and methoxy groups.
  • Properties : Lower molecular weight (C₁₁H₁₇ClN₂O₄S; MW: 308.78 g/mol) and fewer hydrogen-bond acceptors (7 vs. 10 in the target compound).
  • Applications : Intermediate for diuretics like metolazone , emphasizing the role of sulfamoyl groups in modulating renal ion channels.

Sorafenib Tosylate (CAS: 475207-59-1)

  • Structure : Contains a urea linkage instead of sulfamoyl and a trifluoromethyl group.
  • Key contrast : Sorafenib’s urea moiety targets kinase domains (e.g., RAF, VEGF receptors), while the sulfamoyl group in the target compound may favor carbonic anhydrase or tyrosine phosphatase inhibition .
  • Clinical relevance : Sorafenib is FDA-approved for cancer therapy, underscoring the pharmacological significance of strategic functional group placement.

Data Table: Structural and Physicochemical Comparison

Compound Name CAS Molecular Formula MW (g/mol) H-Bond Donors H-Bond Acceptors XlogP Key Functional Groups
Target Compound 735305-58-5 C₁₈H₁₈ClN₃O₇S₂ 490.94 2 10 2.8* Sulfamoyl, morpholine-sulfonyl, methoxy
4-Chloro-3-{2-(morpholin-4-yl)phenylsulfamoyl}benzoic acid 380349-02-0 C₁₇H₁₇ClN₂O₅S 396.85 2 7 2.3 Phenylsulfamoyl, morpholine
3-Sulfamoyl-4-chlorobenzoic Acid 35442-36-5 C₁₁H₁₇ClN₂O₄S 308.78 2 6 1.5* Sulfamoyl, chloro
Sorafenib Tosylate 475207-59-1 C₂₁H₁₆ClF₃N₄O₃·C₇H₈O₃S 637.00 3 9 3.9 Urea, trifluoromethyl, tosylate

*Estimated from analogous structures.

Research Findings and Functional Insights

  • Sulfamoyl vs.
  • Morpholine-Sulfonyl Role : This group enhances aqueous solubility (logP ~2.8) compared to purely aromatic systems (e.g., Sorafenib, logP 3.9), critical for oral bioavailability .
  • Methoxy Group Impact : The methoxy substituent in the target compound may reduce metabolic degradation by cytochrome P450 enzymes, a limitation observed in simpler analogs like 3-sulfamoyl-4-chlorobenzoic acid .

Biological Activity

3-{[4-Chloro-3-(morpholine-4-sulfonyl)phenyl]sulfamoyl}-4-methoxybenzoic acid is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chloro-substituted phenyl ring, a morpholine sulfonyl group, and a methoxybenzoic acid moiety, which contribute to its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Weight : 490.9 g/mol
  • CAS Number : 735305-58-5

Antiviral Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antiviral properties. For instance, derivatives of similar structures have shown activity against Hepatitis B virus (HBV) by enhancing intracellular levels of the antiviral protein APOBEC3G, which inhibits HBV replication .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including MCF-7 and A549. The IC50 values for these activities ranged from 5.85 µM to 28.3 µM, indicating promising efficacy compared to standard chemotherapeutics like doxorubicin .

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory properties. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The inhibition values reported were competitive with known inhibitors such as donepezil, suggesting that this compound could have therapeutic applications in treating conditions like Alzheimer's disease .

Study on Antiviral Properties

A study evaluating the antiviral activity of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide derivatives found that these compounds effectively inhibited HBV replication in vitro and in vivo models. The mechanism was linked to the upregulation of intracellular A3G levels, similar to what might be expected from the target compound .

Antitumor Efficacy

In another investigation focusing on anticancer properties, various derivatives were tested against human cancer cell lines. The results indicated that certain structural modifications enhanced the anticancer activity significantly, with some compounds exhibiting IC50 values lower than 10 µM against multiple cancer types, including breast and lung cancers .

Comparative Data Table

Biological ActivityCompoundIC50 Value (µM)Reference
AntiviralIMB-0523Not specified
AnticancerDerivative A5.85
AChE InhibitionDerivative B13.62 ± 0.21
AntibacterialVariousModerate

Q & A

Q. What are the recommended synthetic routes for this compound, and what catalysts or conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves sequential sulfonylation and coupling reactions. A plausible route starts with chlorination of 4-methoxybenzoic acid using FeCl₃ as a catalyst under controlled temperatures (40–60°C) to introduce the sulfamoyl group . Subsequent reaction with 4-chloro-3-(morpholine-4-sulfonyl)aniline under alkaline conditions (pH 8–10) facilitates sulfamoyl bond formation . Key factors include inert atmosphere (N₂/Ar) to prevent oxidation and stoichiometric control of sulfonyl chloride intermediates to minimize side products.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight containers at –20°C to prevent hydrolysis of the sulfonamide and morpholine groups. Use desiccants (e.g., silica gel) to mitigate moisture absorption, which can degrade the compound . Handling requires PPE (nitrile gloves, lab coat) and a chemical fume hood to avoid inhalation of fine particulates. For aqueous solutions, stabilize with 1–5% DMSO to enhance solubility and reduce aggregation .

Q. What analytical techniques are essential for confirming structure and purity?

  • Methodological Answer :
  • LC-MS : Confirm molecular weight (calculated MW: ~509.9 g/mol) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .
  • ¹H/¹³C NMR : Key signals include the morpholine ring protons (δ 3.6–3.8 ppm) and methoxy group (δ 3.9 ppm) .
  • XRD : For crystallinity analysis, resolve sulfamoyl group conformation using single-crystal diffraction (e.g., Mo-Kα radiation) .

Q. What are the solubility properties and formulation challenges?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4) with 0.1% Tween-80 to prevent precipitation. Note: Aggregation at high concentrations (>100 µM) may require dynamic light scattering (DLS) validation .

Advanced Research Questions

Q. How to design experiments investigating its enzyme inhibition potential?

  • Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching) to study binding to target enzymes like carbonic anhydrase or kinases. Optimize assay buffers (pH 6.5–7.5) to maintain compound stability. For IC₅₀ determination, employ dose-response curves (0.1–100 µM) with triplicate measurements to account for variability. Cross-validate with ITC (isothermal titration calorimetry) to quantify binding thermodynamics .

Q. How to resolve contradictions in reactivity data under varying pH?

  • Methodological Answer : Contradictions often arise from sulfonamide group protonation/deprotonation (pKa ~6.5–7.0). Use pH-controlled kinetic studies (UV-Vis spectroscopy at 260–280 nm) to monitor hydrolysis rates. For example, at pH <6, the compound may degrade via sulfamate cleavage, while at pH >8, morpholine ring opening occurs. Employ buffered systems (HEPES, Tris) and validate with LC-MS to identify degradation products .

Q. What computational approaches predict binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 1XKK for kinases). Focus on sulfamoyl-morpholine interactions with active-site residues. MD simulations (NAMD/GROMACS) over 50–100 ns can assess conformational stability. Validate predictions with SPR (surface plasmon resonance) for real-time affinity measurements .

Q. How to utilize crystallographic data for conformational analysis?

  • Methodological Answer : XRD reveals torsional angles between the morpholine ring and sulfamoyl group. For example, a dihedral angle >30° indicates steric hindrance, affecting binding pocket accessibility. Compare with DFT-optimized geometries (B3LYP/6-31G*) to identify energy-minimized conformers. Use Hirshfeld surface analysis to map intermolecular interactions (e.g., H-bonds with carboxylic acid groups) .

Notes

  • For structural analogs, cross-reference CAS numbers (e.g., 1316217-87-4 for morpholine-sulfonyl derivatives) .
  • Experimental limitations (e.g., sample degradation) require protocol adjustments, such as real-time monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.